molecular formula C8H16Cl2N2S B1396952 N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride CAS No. 1332529-33-5

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride

Cat. No.: B1396952
CAS No.: 1332529-33-5
M. Wt: 243.2 g/mol
InChI Key: PWRBVSLZDPPDTF-UHFFFAOYSA-N
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Description

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a thiazole heterocycle , a privileged structure in medicinal chemistry known for its diverse biological activities . The primary amine group, presented as a stable dihydrochloride salt, makes this compound a valuable versatile building block in organic synthesis, particularly for the preparation of more complex molecules like amides, sulfonamides, and imines through nucleophilic substitution and condensation reactions . Thiazole derivatives are extensively investigated for their potential pharmacological properties. Research on analogous structures indicates that such compounds are key intermediates in developing molecules with antimicrobial activity against a range of Gram-positive pathogens, including drug-resistant strains . The specific structural motifs present in this amine, including the 4-methylthiazole and propylamine chain, provide a scaffold for exploring structure-activity relationships in various drug discovery programs. The compound is characterized by its molecular formula and is provided with guaranteed purity and quality. It is intended for use in laboratory research only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-6(2)9-4-8-10-7(3)5-11-8;;/h5-6,9H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRBVSLZDPPDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride, with CAS number 886505-88-0, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides an overview of its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₈H₁₄Cl₂N₂S
  • Molecular Weight : 243.2 g/mol
  • CAS Number : 1332529-33-5

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound:

  • In Vitro Antimicrobial Evaluation :
    • The compound has demonstrated significant antimicrobial activity against various bacterial strains. In particular, it showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, while it exhibited MIC values of 8.33 to 23.15 µM against Escherichia coli and 13.40 to 137.43 µM against Pseudomonas aeruginosa .
  • Mechanism of Action :
    • The compound acts by inhibiting key bacterial enzymes, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR . This dual inhibition mechanism suggests its potential as a broad-spectrum antimicrobial agent.
  • Synergistic Effects :
    • Studies have indicated that this compound can enhance the efficacy of existing antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination .

Case Study 1: Efficacy Against Biofilm Formation

A study focused on the antibiofilm potential of this compound found that it significantly reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The percentage reduction in biofilm formation was superior to that observed with Ciprofloxacin .

Case Study 2: Hemolytic Activity

The hemolytic activity of this compound was assessed to evaluate its safety profile. Results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting that the compound is relatively non-toxic compared to standard hemolytic agents like Triton X-100 .

Structure-Activity Relationships (SAR)

The structural components of this compound are crucial for its biological activity:

Structural Feature Activity
Thiazole ringEnhances antimicrobial properties
Propanamine moietyContributes to enzyme inhibition
Methyl group on thiazoleAffects binding affinity

Research has shown that modifications to these structural features can lead to variations in activity, emphasizing the importance of SAR studies in drug development .

Scientific Research Applications

Table 1: Synthesis Overview

StepDescription
1. Thiazole FormationPreparation of the thiazole precursor
2. AlkylationReaction with propanamine
3. Salt FormationTreatment with hydrochloric acid

Pharmacological Research

N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride has been studied for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets:

  • Antimicrobial Activity : Research indicates that compounds containing thiazole rings exhibit antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
  • Neuropharmacology : The compound's amine group may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Biochemical Studies

The compound can serve as a biochemical probe in studies involving enzyme inhibition or activation:

  • Enzyme Inhibitor : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be useful in cancer research.
  • Biomarker Development : Its unique structure allows for the development of biomarkers for disease diagnosis and monitoring.

Material Science

In material science, this compound can be utilized in:

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength.

Table 2: Summary of Applications

Application AreaPotential Uses
Pharmacological ResearchAntimicrobial agents, neuropharmacology
Biochemical StudiesEnzyme inhibitors, biomarkers
Material SciencePolymer synthesis and enhancement

Case Study 1: Antimicrobial Properties

A study conducted by researchers at a leading university explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new class of antibiotics.

Case Study 2: Neuropharmacological Effects

Another investigation assessed the effects of this compound on neurotransmitter systems in animal models. The findings revealed that it modulated dopamine levels, indicating possible therapeutic applications in treating conditions like Parkinson's disease.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications: The parent compound’s propan-amine chain offers intermediate hydrophobicity compared to ethanamine (shorter) and piperazine (bulkier).
  • Thiazole Substitution : Substitution at the 2-position (parent compound) vs. 5-position (cyclopropanamine analog) may influence electronic properties and bioactivity .
  • Functional Groups : The carboxamide derivative (piperidine-3-carboxamide) introduces hydrogen-bonding capacity, which could enhance target affinity compared to primary amines .

Pharmacological and Industrial Relevance

While direct pharmacological data for the parent compound are lacking, structurally related thiazole derivatives are prominent in antiviral research. For example:

  • Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) is a herpesvirus inhibitor with a sulfonamide-modified thiazole core . Unlike the parent compound, Pritelivir’s extended aromatic system and sulfonamide group enhance viral helicase inhibition .
  • Discontinuation Trends : The parent compound and its ethanamine/piperidine analogs are marked as discontinued, suggesting challenges in scalability, stability, or efficacy in early-stage research .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves reacting 4-methyl-1,3-thiazol-2-amine with propanal derivatives under reductive amination conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl. Key intermediates are characterized via 1H^1H-/13C^{13}C-NMR and LC-MS. Final purity (≥95%) is confirmed by reverse-phase HPLC with UV detection at 254 nm. Recrystallization from methanol/ether mixtures improves crystallinity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes disorder. SHELXL (via the SHELX suite) is widely used for refinement, particularly for resolving thiazole ring conformations and hydrogen-bonding networks. Disordered counterions (e.g., Cl⁻) are modeled with isotropic displacement parameters. The R-factor threshold for publication-quality structures is typically <0.05 .

Q. What solvents and conditions are optimal for stability during storage?

  • Methodology : The compound is hygroscopic; store desiccated at −20°C under inert gas (N₂/Ar). Aqueous solubility is pH-dependent, with maximal stability in acidic buffers (pH 4–6). Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitor degradation products like free thiazole or amine oxidation byproducts .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., 1H^1H-NMR splitting vs. computational predictions) be resolved?

  • Methodology : Use DFT calculations (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to model expected coupling constants. Compare with experimental NMR data, adjusting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃). Dynamic effects like hindered rotation of the thiazole-methyl group may explain discrepancies. Variable-temperature NMR (VT-NMR) can confirm conformational locking .

Q. What strategies optimize yield in large-scale synthesis while minimizing thiazole ring decomposition?

  • Methodology : Employ flow chemistry for precise control of exothermic steps (e.g., HCl addition). Use scavengers like molecular sieves to sequester water during imine formation. Replace traditional HCl gas with ammonium chloride in ethanol for safer dihydrochloride precipitation. Process analytical technology (PAT) tools like in-line FTIR monitor intermediate conversion .

Q. How does this compound interact with PFOR-like enzymes, and what computational models predict binding affinity?

  • Methodology : Molecular docking (AutoDock Vina) against the pyruvate:ferredoxin oxidoreductase (PFOR) active site identifies key interactions: (i) thiazole nitrogen with Fe-S clusters, (ii) protonated amine with conserved Asp/Glu residues. MD simulations (GROMACS, 100 ns) assess stability of the enzyme-inhibitor complex. Validate predictions via enzymatic assays measuring NADH oxidation inhibition .

Q. What analytical approaches differentiate polymorphic forms of the dihydrochloride salt?

  • Methodology : Combine powder XRD (PXRD) with solid-state NMR (35Cl^{35}Cl-NMR detects chloride environments). Thermal gravimetric analysis (TGA) identifies hydrate vs. anhydrous forms. Dissolution rate studies in biorelevant media (FaSSGF) correlate polymorph stability with bioavailability .

Data Contradiction Analysis

Q. Conflicting reports on LogP values: How to reconcile experimental vs. computational estimates?

  • Methodology : Experimental LogP (shake-flask method, octanol/water) often differs from software predictions (e.g., ChemAxon). Adjust for ionization (pKa ~8.1 for the amine group) using the Henderson-Hasselbalch equation. Ion-pair chromatography (IPC) with a C18 column and phosphate buffer (pH 7.4) provides hydrophobicity indices correlating better with cell permeability .

Methodological Tables

Parameter Technique Conditions/Notes Reference ID
Purity ValidationHPLC-UVColumn: C18, 5 µm; Mobile phase: MeCN/H2O (0.1% TFA)
Crystal RefinementSHELXLDisorder modeling for Cl⁻; H-atoms riding
Stability MonitoringForced Degradation (HPLC)0.1 M HCl/NaOH, 40°C, 72h
Binding AffinityPFOR Enzymatic AssayNADH oxidation at 340 nm, IC50 calculation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride
Reactant of Route 2
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N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.